3-Chlorobutanenitrile
Description
3-Chlorobutanenitrile (molecular formula: C₄H₆ClN, molecular weight: ~103.5 g/mol) is an aliphatic nitrile characterized by a chlorine substituent at the third carbon of the butanenitrile backbone. This compound is primarily utilized in organic synthesis, such as in the preparation of methyl 4-chlorobutanimidate hydrochloride. A notable reaction involves treating 3-chlorobutanenitrile with methanol (MeOH) and hydrochloric acid (HCl) gas at low temperatures, followed by purification steps to yield the target imidate derivative . Its linear structure and reactive nitrile group make it a versatile intermediate in pharmaceuticals and agrochemicals.
Properties
CAS No. |
53778-71-5 |
|---|---|
Molecular Formula |
C4H6ClN |
Molecular Weight |
103.55 g/mol |
IUPAC Name |
3-chlorobutanenitrile |
InChI |
InChI=1S/C4H6ClN/c1-4(5)2-3-6/h4H,2H2,1H3 |
InChI Key |
USFXKDONTUYBAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chlorobutanenitrile can be synthesized through several methods. One common method involves the reaction of potassium cyanide with 1-bromo-3-chloropropane. This reaction typically occurs in the presence of a solvent such as dimethyl sulfoxide (DMSO) and a base like sodium hydroxide to increase the yield .
Industrial Production Methods: In industrial settings, 3-Chlorobutanenitrile is often produced through large-scale chemical reactions involving similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Chlorobutanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different compounds.
Reduction Reactions: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids under specific conditions.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Major Products Formed:
Substitution: 3-Hydroxybutanenitrile.
Reduction: 3-Aminobutanenitrile.
Oxidation: 3-Chlorobutanoic acid.
Scientific Research Applications
3-Chlorobutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: It serves as a precursor in the synthesis of drugs and other bioactive molecules.
Industry: 3-Chlorobutanenitrile is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chlorobutanenitrile involves its interaction with various molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The chlorine atom can be substituted by nucleophiles, leading to the formation of different functional groups. These reactions are catalyzed by specific enzymes and occur under physiological conditions .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 3-chlorobutanenitrile with structurally related chlorinated nitriles, emphasizing molecular features, properties, and applications:
Key Observations
Aliphatic vs. Aromatic Backbones: 3-Chlorobutanenitrile and 3-chloro-3-methylbutanenitrile are aliphatic, whereas the remaining compounds feature aromatic chlorophenyl groups.
Functional Group Diversity :
- The presence of a ketone group in 2-(4-chlorophenyl)-3-oxobutanenitrile enables participation in aldol condensations or reductions, unlike pure nitriles .
- 3-Chlorobutanenitrile’s nitrile group is pivotal in forming imidates, highlighting its role in nucleophilic addition reactions .
Pharmaceutical Relevance :
- Aromatic nitriles like 2-(4-chlorophenyl)-3-methylbutanenitrile are explicitly used as pharmaceutical intermediates, likely due to their structural complexity and bioavailability .
- 3-(3-Chlorophenyl)-3-oxopropanenitrile’s high similarity score (1.00) in suggests its utility in drug discovery pipelines, though specific applications require further study.
Research Findings
- Reactivity Trends : Aliphatic nitriles (e.g., 3-chlorobutanenitrile) are more reactive in nucleophilic substitutions than sterically hindered or aromatic analogs. For instance, 3-chloro-3-methylbutanenitrile’s branched structure may slow reactions compared to its linear counterpart .
- Synthetic Applications : 3-Chlorobutanenitrile’s role in synthesizing methyl 4-chlorobutanimidate hydrochloride demonstrates its utility in generating bioactive molecules, whereas aromatic nitriles are favored in multi-step drug syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
